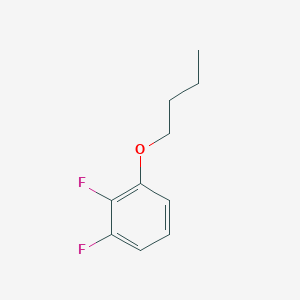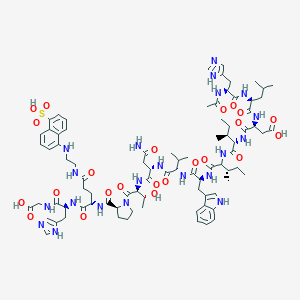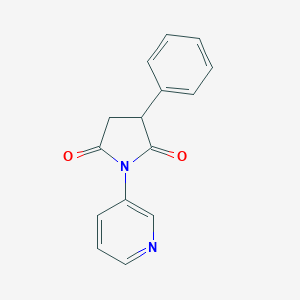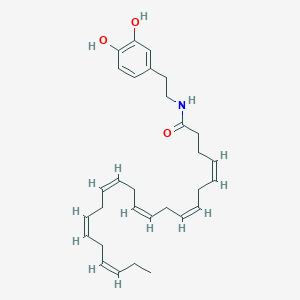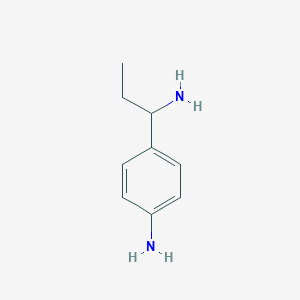
4-(1-Aminopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminopropyl)aniline, also known as para-aminopropylaniline (PAPA), is an organic compound that belongs to the class of aromatic amines. It is a colorless to pale yellow liquid that is used in various industrial applications, including the production of dyes, pigments, and pharmaceuticals. In recent years, PAPA has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of PAPA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. PAPA also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Effets Biochimiques Et Physiologiques
PAPA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PAPA has also been shown to reduce oxidative stress and lipid peroxidation. In addition, PAPA has been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PAPA in lab experiments is its low toxicity. PAPA has been shown to have a high safety profile, making it suitable for use in animal studies. However, one limitation of using PAPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on PAPA. One area of interest is the development of PAPA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could be the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of PAPA. Additionally, further studies could explore the potential use of PAPA in other applications, such as the development of new dyes and pigments.
Méthodes De Synthèse
PAPA can be synthesized using various methods, including the reduction of 4-nitrophenylpropylamine, the reaction of 4-bromoaniline with propylamine, and the reaction of 4-nitroaniline with propylamine followed by reduction. The most commonly used method involves the reduction of 4-nitrophenylpropylamine using a reducing agent such as iron powder or sodium dithionite.
Applications De Recherche Scientifique
PAPA has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. PAPA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
133332-54-4 |
|---|---|
Nom du produit |
4-(1-Aminopropyl)aniline |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-(1-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3 |
Clé InChI |
IYWMAXHBPYOXNJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)N)N |
SMILES canonique |
CCC(C1=CC=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



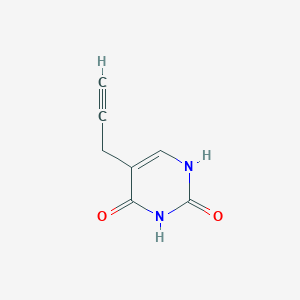
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
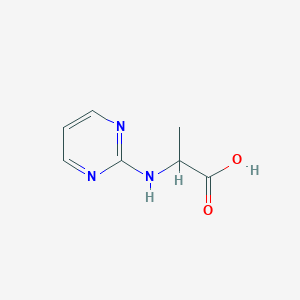
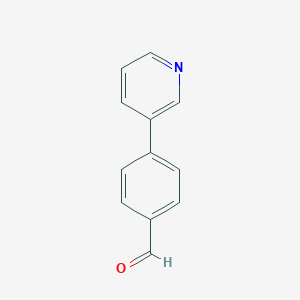
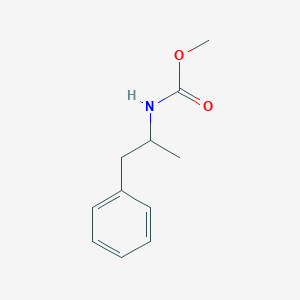
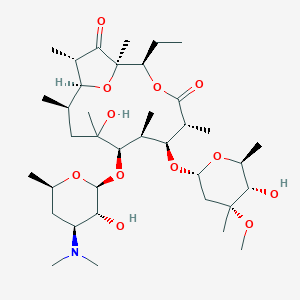
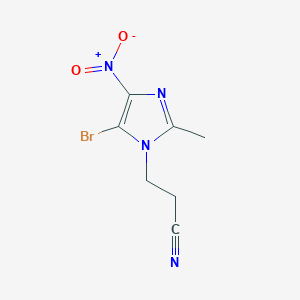
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
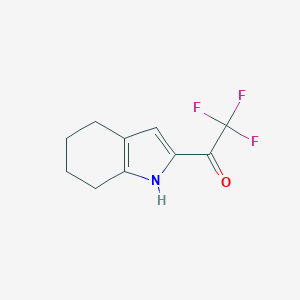
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
